Cas no 1536875-20-3 (2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine)

2-Methyl-N-(3-methylcyclopentyl)pyridin-3-amine is a specialized amine derivative featuring a pyridine core substituted with a methyl group at the 2-position and a 3-methylcyclopentylamino group at the 3-position. This compound exhibits potential utility as an intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility and reactivity. The presence of both aromatic and aliphatic moieties enhances its applicability in fine chemical transformations, including reductive amination and cross-coupling reactions. Its well-defined molecular structure allows for precise functionalization, making it valuable for developing bioactive molecules. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic applications.
2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine structure
1536875-20-3 structure
Product Name:2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine
CAS No:1536875-20-3
MF:C12H18N2
MW:190.284722805023
CID:5210024
PubChem ID:75356120
Update Time:2025-05-20

2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, 2-methyl-N-(3-methylcyclopentyl)-
    • 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine
    • Inchi: 1S/C12H18N2/c1-9-5-6-11(8-9)14-12-4-3-7-13-10(12)2/h3-4,7,9,11,14H,5-6,8H2,1-2H3
    • InChI Key: WFIUOHKGILBDNC-UHFFFAOYSA-N
    • SMILES: C1(C)=NC=CC=C1NC1CCC(C)C1

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Additional information on 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine

Introduction to 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine (CAS No. 1536875-20-3) and Its Emerging Applications in Chemical Biology

2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine, identified by the CAS number 1536875-20-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the pyridineamine class, characterized by a nitrogen-containing heterocyclic core substituted with alkyl and cycloalkyl groups. The presence of both a methyl group at the 2-position and a 3-methylcyclopentyl moiety at the N-position imparts distinct electronic and steric properties, making it a promising scaffold for drug discovery and molecular recognition studies.

The chemical structure of 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine encompasses a pyridine ring with an amine functional group at the 3-position, further modified by an isopropyl substituent at the 2-position and a tertiary butyl-like group derived from the 3-methylcyclopentyl chain. This arrangement not only enhances solubility in various solvents but also influences its interaction with biological targets, such as enzymes and receptors. The compound’s ability to adopt multiple conformations due to its flexible cycloalkyl side chain makes it particularly interesting for designing molecules with high binding affinity and selectivity.

In recent years, the pharmaceutical industry has increasingly focused on leveraging structural diversity to develop novel therapeutic agents. 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine has emerged as a key intermediate in synthesizing small molecules that exhibit potential biological activity across multiple disease pathways. Its incorporation into drug candidates has been explored in preclinical studies for applications ranging from anti-inflammatory to anticancer therapies. The compound’s amine functionality allows for facile derivatization via reductive amination, alkylation, or coupling reactions, enabling the generation of libraries of analogs for high-throughput screening.

One of the most compelling aspects of 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine is its role as a building block in medicinal chemistry. Researchers have utilized this scaffold to develop molecules that interact with protein targets involved in metabolic disorders, neurodegeneration, and infectious diseases. For instance, derivatives of this compound have shown promise in modulating enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular signaling cascades. The structural features of 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine contribute to its ability to penetrate biological membranes, enhancing its bioavailability and therapeutic potential.

The synthesis of 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine involves multi-step organic transformations, including cyclization reactions, nucleophilic substitutions, and reduction steps. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers can obtain sufficient quantities for both laboratory-scale investigations and industrial applications. Recent advances in catalytic processes have enabled more efficient production methods, reducing waste and energy consumption while maintaining high chemical yields.

From a computational chemistry perspective, 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine has been extensively studied using molecular modeling techniques to predict its binding interactions with biological targets. Virtual screening approaches have identified lead compounds derived from this scaffold that exhibit potent activity against disease-causing proteins. These computational studies not only accelerate the drug discovery process but also provide insights into the structural determinants that govern molecular recognition.

The pharmacokinetic properties of 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine have been evaluated through preclinical studies, revealing favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its moderate lipophilicity ensures good cell membrane permeability, while its polar amine group facilitates renal clearance. These characteristics make it an attractive candidate for further development into an oral therapeutic agent.

Recent research has also highlighted the potential of 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that enhance treatment outcomes. Such combinations are particularly relevant in oncology, where polypharmacological approaches are being explored to overcome drug resistance mechanisms.

The versatility of 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine extends beyond pharmaceutical applications; it has found utility in agrochemical research as well. Derivatives of this compound have demonstrated efficacy against certain pests and pathogens while exhibiting reduced environmental toxicity compared to traditional agrochemicals. This dual functionality underscores its broad applicability across different sectors of chemical biology.

In conclusion,2-methyl-N-(3-methylcyclopentyl)pyridin-3-amineserves as a valuable scaffold for developing novel bioactive molecules with significant therapeutic potential. Its unique structural features enable interactions with diverse biological targets, making it a cornerstone in modern drug discovery efforts. As research continues to uncover new applications for this compound, 1536875-20-3 will undoubtedly play a pivotal role in advancing treatments for various human diseases.

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